[3-(4-Fluorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone
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Overview
Description
3-(4-Fluorophenyl)oxiran-2-ylmethanone is an organic compound with the molecular formula C15H13FO3 It is a member of the oxirane family, characterized by the presence of an epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)oxiran-2-ylmethanone typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)oxiran-2-ylmethanone undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Fluorophenyl)oxiran-2-ylmethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)oxiran-2-ylmethanone involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities, including its ability to inhibit enzymes and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-oxiranylmethanone: Similar in structure but with a chlorine atom instead of a fluorine atom.
[3-(4-Methoxyphenyl)oxiran-2-yl]-phenylmethanone: Similar but with a methoxy group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)oxiran-2-ylmethanone imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and industrial applications .
Properties
CAS No. |
918665-01-7 |
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Molecular Formula |
C16H13FO3 |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H13FO3/c1-19-13-8-4-10(5-9-13)14(18)16-15(20-16)11-2-6-12(17)7-3-11/h2-9,15-16H,1H3 |
InChI Key |
YFEJNGITTYXOQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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